molecular formula C8H7FN2O B14047712 2-Amino-5-fluoro-4-methoxybenzonitrile

2-Amino-5-fluoro-4-methoxybenzonitrile

Cat. No.: B14047712
M. Wt: 166.15 g/mol
InChI Key: BOWBJKBEGDAQDT-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7FN2O It is a derivative of benzonitrile, featuring amino, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-4-methoxybenzonitrile typically involves the introduction of the amino, fluoro, and methoxy groups onto a benzonitrile core. One common method involves the nitration of a suitable precursor, followed by reduction and substitution reactions to introduce the desired functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-methoxybenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-5-fluoro-4-methoxybenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The amino, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-fluoro-5-methoxybenzonitrile
  • 5-Fluoro-2-methoxybenzonitrile
  • 2-Amino-5-iodo-4-methoxybenzonitrile

Uniqueness

2-Amino-5-fluoro-4-methoxybenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

2-amino-5-fluoro-4-methoxybenzonitrile

InChI

InChI=1S/C8H7FN2O/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3H,11H2,1H3

InChI Key

BOWBJKBEGDAQDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#N)F

Origin of Product

United States

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